molecular formula C16H14O2S B14634477 2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]benzoic acid CAS No. 56096-73-2

2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]benzoic acid

Cat. No.: B14634477
CAS No.: 56096-73-2
M. Wt: 270.3 g/mol
InChI Key: WUSHAACTPTZUBD-UHFFFAOYSA-N
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Description

2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]benzoic acid is an organic compound that features a benzoic acid moiety linked to a 2,3-dihydro-1H-inden-5-yl group via a sulfanyl (thioether) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]benzoic acid typically involves the following steps:

    Formation of the 2,3-dihydro-1H-inden-5-yl group: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Thioether formation: The 2,3-dihydro-1H-inden-5-yl group is then reacted with a benzoic acid derivative containing a suitable leaving group (e.g., halide) in the presence of a base to form the thioether linkage.

    Final acidification: The resulting intermediate is then acidified to yield the final product.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]benzoic acid can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The benzoic acid moiety can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, acetic acid as solvent.

    Reduction: Lithium aluminum hydride, tetrahydrofuran as solvent.

    Substitution: Nitric acid for nitration, halogens (e.g., bromine) for halogenation, sulfuric acid as catalyst.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Nitro or halogenated derivatives of the benzoic acid moiety.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new materials and catalysts.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features.

    Industry: Utilized in the development of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]benzoic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The sulfanyl group can participate in redox reactions, while the benzoic acid moiety can engage in hydrogen bonding and other interactions with biological molecules.

Comparison with Similar Compounds

Similar Compounds

  • **2-[(2,3-Dihydro-1H-indol-1-yl)-2-oxoethyl]sulfanyl]benzoic acid
  • Ethanone, 1-(2,3-dihydro-1H-inden-5-yl)-

Uniqueness

2-[(2,3-Dihydro-1H-inden-5-yl)sulfanyl]benzoic acid is unique due to the presence of both a 2,3-dihydro-1H-inden-5-yl group and a benzoic acid moiety linked by a sulfanyl group. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

56096-73-2

Molecular Formula

C16H14O2S

Molecular Weight

270.3 g/mol

IUPAC Name

2-(2,3-dihydro-1H-inden-5-ylsulfanyl)benzoic acid

InChI

InChI=1S/C16H14O2S/c17-16(18)14-6-1-2-7-15(14)19-13-9-8-11-4-3-5-12(11)10-13/h1-2,6-10H,3-5H2,(H,17,18)

InChI Key

WUSHAACTPTZUBD-UHFFFAOYSA-N

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)SC3=CC=CC=C3C(=O)O

Origin of Product

United States

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